Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate” is a chemical compound with the molecular formula C20H30N2O4 . It is also known by its synonyms which include "Benzoic acid, 3-[[[trans-4-[[(1,1-dimethylethoxy)carbonyl]amino]cyclohexyl]amino]methyl]-, methyl ester" .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 362.46 . Predicted properties include a density of 1.12±0.1 g/cm3 and a boiling point of 500.9±50.0 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Stereoselective Synthesis : Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate has been used in stereoselective synthesis processes. For example, Thomas & Vickers (2009) demonstrated its use in the stereoselective Mannich reaction for preparing potential precursors of stemofoline, an alkaloid with potential therapeutic applications (Thomas & Vickers, 2009).
Chemical Transformations : The compound has been used in various chemical transformations. Thornton & Jarman (1990) utilized it in the metallation of N-(pivaloyl)- and N-(tert-butoxycarbonyl)difluoroanilines, showing its role in the regiocontrol of metallation directed by fluorine (Thornton & Jarman, 1990).
Structural Analysis : It also plays a role in structural chemistry, as demonstrated by Jones & Kuś (2004), who studied its crystallization and molecular structure, providing insights into its chemical behavior and properties (Jones & Kuś, 2004).
Medicinal Chemistry and Drug Development
Intermediate in Drug Synthesis : This compound is significant in medicinal chemistry, particularly as an intermediate in drug synthesis. For instance, Campbell et al. (2009) utilized it in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists (Campbell et al., 2009).
Dipeptido-mimetic Synthesis : Lauffer & Mullican (2002) demonstrated its application in synthesizing a dipeptido-mimetic, highlighting its versatility in creating complex molecular structures for potential therapeutic use (Lauffer & Mullican, 2002).
Novel Chemical Syntheses
Chiral Intermediate Production : Zhang Xingxian (2012) synthesized Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a crucial chiral intermediate of sitagliptin, from L-aspartic acid, demonstrating the compound's role in producing significant pharmaceutical intermediates (Zhang Xingxian, 2012).
Hydrogenation Studies : Smith et al. (2001) used it in N-tert-butoxycarbonylamino- and hydroxyl-directed hydrogenation methodology, contributing to advancements in selective hydrogenation processes (Smith et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-[[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-20(2,3)26-19(24)22-17-10-8-16(9-11-17)21-13-14-6-5-7-15(12-14)18(23)25-4/h5-7,12,16-17,21H,8-11,13H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGMKLWRZMNEFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.